molecular formula C24H25NO6 B2994409 (2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[2-oxo-2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one CAS No. 902014-90-8

(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[2-oxo-2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2994409
CAS No.: 902014-90-8
M. Wt: 423.465
InChI Key: KDYCINZJPNFGIP-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[2-oxo-2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[2-oxo-2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethoxyphenyl Group: This step often involves a condensation reaction with a dimethoxybenzaldehyde derivative.

    Attachment of the Piperidinyl Group: This is usually done through an etherification reaction using a piperidinyl ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The methoxy groups and the piperidinyl group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzofuran core.

    Reduction: Reduced forms of the compound with altered carbonyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Bioactive Studies: Investigation of its effects on biological systems.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its bioactive properties.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of other valuable chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The presence of multiple functional groups and a benzofuran core makes it unique.

    Bioactivity: Potential for diverse biological activities due to its complex structure.

Properties

IUPAC Name

(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-(2-oxo-2-piperidin-1-ylethoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-28-19-8-6-7-16(24(19)29-2)13-21-23(27)18-10-9-17(14-20(18)31-21)30-15-22(26)25-11-4-3-5-12-25/h6-10,13-14H,3-5,11-12,15H2,1-2H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYCINZJPNFGIP-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.